1H NMR and 19F NMR chemical shifts for 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
1H NMR and 19F NMR chemical shifts for 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid. Pyrrole derivatives are a cornerstone of medicinal chemistry, and the introduction of fluorine-containing moieties like the difluoromethyl group can significantly enhance pharmacological properties. Consequently, unambiguous structural verification is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering predictive data, detailed experimental protocols, and an explanatory framework for interpreting the NMR spectra of this and structurally related molecules. We delve into the underlying principles governing chemical shifts and coupling constants, providing a robust methodology for structural elucidation.
Introduction: The Convergence of Pyrroles and Fluorine in Drug Discovery
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmaceuticals, including blockbuster drugs.[1] Its electron-rich aromatic system is a versatile template for designing molecules that interact with a wide range of biological targets. In modern drug design, the strategic incorporation of fluorine atoms or fluorinated groups is a widely adopted strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2]
The difluoromethyl (CHF₂) group, in particular, is of growing interest. It can act as a bioisostere for hydroxyl or thiol groups and function as a lipophilic hydrogen bond donor, offering unique interaction capabilities at a target site.[3] The synthesis of novel compounds like 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid necessitates rigorous analytical characterization, for which NMR spectroscopy is the most powerful tool. This guide provides the foundational knowledge required to predict, acquire, and interpret the ¹H and ¹⁹F NMR spectra of this specific molecule, ensuring scientific integrity in its characterization.
Core Principles of NMR for Substituted Fluorinated Pyrroles
The NMR spectrum of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is dictated by the electronic environment of each nucleus, which is a composite of the inherent properties of the pyrrole ring and the influence of its three distinct substituents.
¹H NMR Spectroscopy
-
Pyrrole Ring Protons (H3, H4): In an unsubstituted pyrrole, the α-protons (H2/H5) and β-protons (H3/H4) have characteristic chemical shifts.[4] For this molecule, the electron-donating methyl group (-CH₃) at position 5 tends to shield the ring protons (upfield shift), while the electron-withdrawing carboxylic acid (-COOH) at position 2 and the N-difluoromethyl (-CHF₂) group deshield them (downfield shift).[5][6] The net effect will place the H3 and H4 protons in the aromatic region, with their precise shifts determined by the balance of these competing influences.
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly bonded to two highly electronegative fluorine atoms. This results in significant deshielding. Its signal will appear as a characteristic triplet due to coupling to the two equivalent fluorine nuclei (n=2, Multiplicity = 2nI + 1 = 2(2)(1/2) + 1 = 3). The two-bond H-F coupling constant (²JHF) is typically large, in the range of 54-60 Hz.[7]
-
Methyl Protons (-CH₃): The methyl group at position 5 will appear as a singlet in the aliphatic region of the spectrum.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.[8] It typically appears as a broad singlet at a very downfield position (>10 ppm), especially in hydrogen-bond-accepting solvents like DMSO-d₆.
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9]
-
Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum will appear as a doublet due to coupling to the single adjacent proton (n=1, Multiplicity = 2nI + 1 = 2(1)(1/2) + 1 = 2). The coupling constant will be the same ²JHF value observed in the ¹H NMR spectrum.[7][10] The chemical shift is highly sensitive to the electronic environment and provides a unique fingerprint for the molecule.[11][12]
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts, multiplicities, and coupling constants for 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid. These predictions are based on established principles and data from analogous structures.[13][14][15]
| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ¹H | 6.8 - 7.1 | Doublet (d) | ³JHH ≈ 3-4 Hz | Deshielded by adjacent -COOH and N-CHF₂ groups. |
| H4 | ¹H | 6.1 - 6.3 | Doublet (d) | ³JHH ≈ 3-4 Hz | Shielded by adjacent -CH₃ group relative to H3. |
| -CHF₂ | ¹H | 7.0 - 7.5 | Triplet (t) | ²JHF ≈ 55-60 Hz | Strongly deshielded by two fluorine atoms; coupled to two ¹⁹F nuclei. |
| -CH₃ | ¹H | 2.2 - 2.4 | Singlet (s) | - | Standard chemical shift for a methyl group on an aromatic ring. |
| -COOH | ¹H | > 12 (in DMSO-d₆) | Broad Singlet (br s) | - | Acidic proton, subject to exchange and H-bonding. |
| -CHF₂ | ¹⁹F | -90 to -100 | Doublet (d) | ²JHF ≈ 55-60 Hz | Coupled to one ¹H nucleus. Shift is an estimate based on similar N-CHF₂ moieties.[14] |
Visualizing Structure and Analytical Workflow
Visual aids are crucial for understanding molecular connectivity and the experimental process.
Caption: Molecular structure of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid with key positions numbered.
Caption: Standard experimental workflow for NMR analysis from sample preparation to structural validation.
Experimental Protocol: A Self-Validating System
This protocol provides a robust methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra. The trustworthiness of the final structure is established by ensuring the data from both experiments are internally consistent.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent in a clean vial.
-
Expert Insight: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds will slow the exchange of the carboxylic acid proton, allowing it to be observed as a distinct, albeit broad, peak.[8] Chloroform-d (CDCl₃) is an alternative, but the -COOH proton may exchange too rapidly or appear at a less predictable position.
-
-
Transfer: Filter the solution through a small pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes particulate matter that can degrade spectral quality.[13]
NMR Spectrometer Setup & Data Acquisition
Causality: The following parameters are starting points for a 400 MHz spectrometer and should be adjusted to achieve optimal resolution and signal-to-noise.
¹H NMR Acquisition:
-
Insertion and Locking: Insert the tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.[13]
-
Shimming: Homogenize the magnetic field ("shim") to obtain sharp, symmetrical peak shapes.
-
Parameter Setup:
-
Spectral Width: ~16 ppm (to encompass the downfield -COOH proton).
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Set to 2-5 seconds. A longer delay is crucial for allowing full relaxation of all protons, especially quaternary carbons if a ¹³C spectrum were to be acquired, ensuring integrations are quantitatively reliable.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
¹⁹F NMR Acquisition:
-
Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Parameter Setup:
-
Spectral Width: A range of ~50 ppm centered around the expected shift (e.g., -80 to -130 ppm) is a safe starting point. The large chemical shift range of fluorine is a key consideration.[9][12]
-
Number of Scans (NS): 16-64 scans.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum to a singlet. However, to observe the characteristic doublet and measure ²JHF, a proton-coupled ¹⁹F experiment must be run.
-
-
Acquisition: Acquire the FID.
Data Processing and Structural Validation
-
Transformation and Phasing: Apply a Fourier transform to the FID and carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction.[13]
-
Referencing:
-
¹H Spectrum: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[16]
-
¹⁹F Spectrum: Reference the spectrum using an external standard like CFCl₃ (0 ppm) or by using the spectrometer's internal calibration.
-
-
Analysis and Validation:
-
Integration: Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons (e.g., 1H:1H:1H:3H:1H for H3:H4:CHF₂:CH₃:COOH).
-
Coupling Constant Check: This is a critical self-validation step. The ²JHF coupling constant measured from the triplet in the ¹H spectrum must match the ²JHF constant measured from the doublet in the ¹⁹F spectrum. A match confirms the connectivity between the proton and the two fluorine atoms.
-
Chemical Shift Consistency: Verify that the observed chemical shifts are consistent with the predicted electronic effects of the substituents.
-
Conclusion
The structural characterization of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is definitively achieved through a combined ¹H and ¹⁹F NMR analysis. The key spectral signatures—a proton triplet coupled to a fluorine doublet with a matching ²JHF constant of ~55-60 Hz, alongside the distinct signals for the substituted pyrrole ring—provide an unambiguous confirmation of its molecular structure. By following the detailed protocols and interpretive framework outlined in this guide, researchers can confidently verify the identity and purity of this and related fluorinated compounds, ensuring the integrity of their scientific and drug development endeavors.
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